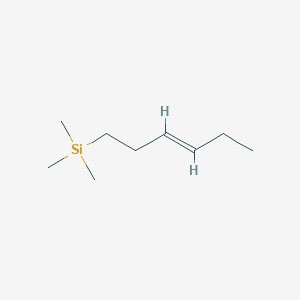

3-Hexenyltrimethylsilane

Description

3-Hexenyltrimethylsilane is an organosilicon compound characterized by a hexenyl chain (with a double bond at the 3-position) attached to a trimethylsilyl group. Organosilanes like this compound are widely used in organic synthesis, polymer chemistry, and materials science due to their versatility in coupling reactions, hydrophobicity, and thermal stability. The trimethylsilyl group enhances steric protection and modifies reactivity, making such compounds valuable in catalytic processes and surface functionalization .

Properties

CAS No. |

103110-63-0 |

|---|---|

Molecular Formula |

C26H24N2O2 |

Synonyms |

3-Hexenyltrimethylsilane |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

- Trimethylsilane (C₃H₁₀Si): A simpler silane with three methyl groups directly bonded to silicon. It lacks the hexenyl chain, making it less sterically hindered but also less reactive in olefin-related applications. Trimethylsilane is noted for its use in reducing reactions, though its high steric hindrance limits broader applicability .

- Triethylsilane (C₆H₁₆Si) : Features three ethyl groups instead of methyl groups. Its increased electron-donating capacity enhances reducing power compared to trimethylsilane, but the bulkier ethyl groups reduce compatibility with sterically sensitive reactions. It is commonly employed in hydrosilylation and deprotection reactions .

- 5-Hexenyltrimethoxysilane (C₉H₂₀O₃Si) : Contains a methoxy-substituted silyl group and a hexenyl chain. The methoxy groups improve hydrolytic stability and adhesion properties, making it a preferred coupling agent in silicone-based materials. The double bond position (5-hexenyl vs. 3-hexenyl) may influence regioselectivity in polymerization or crosslinking reactions .

- Hexamethyldisiloxane (C₆H₁₈OSi₂) : A by-product of silane reductions, this compound lacks reactive Si–H bonds but is highly stable. It is often used as a solvent or lubricant in industrial applications .

Physical and Chemical Properties

*Properties inferred from structural analogs.

Research Findings and Key Insights

- Steric Effects : Trimethylsilane’s steric hindrance limits its use in reactions requiring nucleophilic silicon centers, whereas triethylsilane’s larger substituents balance reactivity and stability .

- By-Product Management: Hexamethyldisiloxane, a common by-product of silane reductions, is non-toxic but requires efficient separation due to its low volatility .

- Functional Group Trade-offs : Methoxy-substituted silanes (e.g., 5-hexenyltrimethoxysilane) offer superior adhesion but require careful handling due to moisture sensitivity. Methyl-substituted variants like this compound provide hydrolytic stability at the cost of reduced reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.